molecular formula C9H11N3O2 B050108 5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one CAS No. 124424-20-0

5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one

Cat. No. B050108
M. Wt: 193.2 g/mol
InChI Key: NBBRLIBUUQMZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is also known as AMMB or 5-amino-6-methoxy-3-methylbenzimidazol-2-one. It has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol.

Mechanism Of Action

The mechanism of action of 5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and inflammation.

Biochemical And Physiological Effects

5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis or programmed cell death in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one in lab experiments include its potential anti-cancer and anti-inflammatory properties. It is a relatively simple compound to synthesize and can be easily obtained. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions for the research on 5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one. These include further studies on its mechanism of action, its potential applications in other diseases, and the development of more potent and selective derivatives of the compound. It also has potential applications in drug delivery systems and nanotechnology. Further studies are needed to fully understand the potential of this compound in various scientific fields.

Synthesis Methods

The synthesis of 5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-5-methoxytoluene with methyl 3-oxobutanoate in the presence of a catalyst such as sodium methoxide. This reaction yields the desired product along with some by-products which can be separated through chromatography.

Scientific Research Applications

5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one has shown potential applications in various scientific fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.

properties

IUPAC Name

5-amino-6-methoxy-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-12-7-3-5(10)8(14-2)4-6(7)11-9(12)13/h3-4H,10H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBRLIBUUQMZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

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